Cas no 1093641-45-2 (Methyl 1-phenylpiperidine-4-carboxylate)

Methyl 1-phenylpiperidine-4-carboxylate is a synthetic organic compound with versatile applications. It is characterized by its aromatic structure and piperidine ring, offering significant advantages such as enhanced solubility and stability. This compound is suitable for use in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals, providing a building block for complex molecules.
Methyl 1-phenylpiperidine-4-carboxylate structure
1093641-45-2 structure
Product Name:Methyl 1-phenylpiperidine-4-carboxylate
CAS No:1093641-45-2
MF:C13H17NO2
MW:219.279583692551
CID:1038744
PubChem ID:59559569
Update Time:2025-06-20

Methyl 1-phenylpiperidine-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 1-phenylpiperidine-4-carboxylate
    • HS-4500
    • DTXSID50732389
    • TXVUDADHCCUPHQ-UHFFFAOYSA-N
    • 1093641-45-2
    • 1-phenyl-piperidine-4-carboxylic acid methyl ester
    • SCHEMBL1221442
    • CS-0210852
    • Methyl1-phenylpiperidine-4-carboxylate
    • A895068
    • MDL: MFCD23135673
    • Inchi: 1S/C13H17NO2/c1-16-13(15)11-7-9-14(10-8-11)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3
    • InChI Key: TXVUDADHCCUPHQ-UHFFFAOYSA-N
    • SMILES: O(C)C(C1CCN(C2C=CC=CC=2)CC1)=O

Computed Properties

  • Exact Mass: 219.125928785g/mol
  • Monoisotopic Mass: 219.125928785g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 228
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 29.5Ų

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Additional information on Methyl 1-phenylpiperidine-4-carboxylate

Methyl 1-phenylpiperidine-4-carboxylate (CAS No. 1093641-45-2): An Overview of a Versatile Compound in Medicinal Chemistry

Methyl 1-phenylpiperidine-4-carboxylate (CAS No. 1093641-45-2) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of piperidines, which are known for their diverse biological activities and pharmacological properties. In this article, we will delve into the chemical structure, synthesis, biological activities, and recent research advancements related to Methyl 1-phenylpiperidine-4-carboxylate.

Chemical Structure and Synthesis

The chemical structure of Methyl 1-phenylpiperidine-4-carboxylate (CAS No. 1093641-45-2) is characterized by a piperidine ring substituted with a phenyl group at the 1-position and a carboxylate ester at the 4-position. The presence of these functional groups imparts unique chemical and physical properties to the molecule, making it an attractive candidate for various medicinal applications. The synthesis of Methyl 1-phenylpiperidine-4-carboxylate typically involves multi-step processes, including the formation of the piperidine ring, introduction of the phenyl group, and esterification of the carboxylic acid.

One common synthetic route involves the reaction of 4-piperidone with benzaldehyde to form the corresponding imine, followed by reduction to yield the desired piperidine derivative. Subsequent esterification with methanol under appropriate conditions results in the formation of Methyl 1-phenylpiperidine-4-carboxylate. This synthetic pathway is well-documented in the literature and has been optimized for high yields and purity.

Biological Activities and Therapeutic Potential

Methyl 1-phenylpiperidine-4-carboxylate has been investigated for its potential therapeutic applications in various disease models. One of its key biological activities is its interaction with neurotransmitter systems, particularly dopamine receptors. Studies have shown that this compound can modulate dopamine receptor activity, which has implications for treating neurological disorders such as Parkinson's disease and schizophrenia.

Recent research has also explored the anti-inflammatory properties of Methyl 1-phenylpiperidine-4-carboxylate. In vitro studies using cell lines have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that Methyl 1-phenylpiperidine-4-carboxylate may have potential as an anti-inflammatory agent for conditions such as rheumatoid arthritis and inflammatory bowel disease.

Clinical Trials and Safety Profile

The therapeutic potential of Methyl 1-phenylpiperidine-4-carboxylate has led to several preclinical studies and early-stage clinical trials. Preliminary data from these trials have shown promising results in terms of efficacy and safety. For instance, a phase I clinical trial evaluating the safety and tolerability of Methyl 1-phenylpiperidine-4-carboxylate in healthy volunteers reported no significant adverse effects at therapeutic doses.

Further clinical trials are currently underway to assess the efficacy of Methyl 1-phenylpiperidine-4-carboxylate in specific disease indications. These trials aim to provide more comprehensive data on its pharmacokinetics, pharmacodynamics, and long-term safety profile.

Current Research Trends and Future Directions

The ongoing research on Methyl 1-phenylpiperidine-4-carboxylate is focused on optimizing its pharmacological properties and exploring new therapeutic applications. One area of interest is the development of prodrugs or analogs that can enhance the bioavailability and target specificity of this compound. Additionally, researchers are investigating combination therapies involving Methyl 1-phenylpiperidine-4-carboxylate with other drugs to achieve synergistic effects.

In conclusion, Methyl 1-phenylpiperidine-4-carboxylate (CAS No. 1093641-45-2) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure, coupled with its diverse biological activities, makes it an attractive candidate for further research and development in medicinal chemistry. As more data from clinical trials become available, it is likely that this compound will play a significant role in advancing our understanding and treatment of various diseases.

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